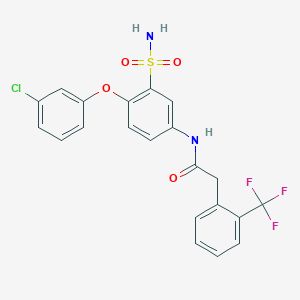
P2X4 antagonist-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P2X4 antagonist-2 is a compound that selectively inhibits the P2X4 receptor, a subtype of the P2X receptor family. P2X4 receptors are ATP-gated ion channels that play a significant role in various physiological processes, including inflammation and pain signaling . The inhibition of P2X4 receptors by this compound has shown potential therapeutic benefits in treating conditions such as neuropathic pain and neuroinflammation .
Vorbereitungsmethoden
The synthesis of P2X4 antagonist-2 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of tritium-labeling to create a radiotracer for research purposes . The synthetic route typically includes the following steps:
- Preparation of the core structure through a series of organic reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Final coupling reaction to form the desired antagonist.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
P2X4 antagonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its binding affinity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
P2X4 antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of P2X4 receptors.
Biology: Investigates the role of P2X4 receptors in cellular signaling and physiological processes.
Industry: Utilized in the development of new drugs targeting P2X4 receptors for various medical conditions.
Wirkmechanismus
P2X4 antagonist-2 exerts its effects by binding to the P2X4 receptor and inhibiting its activity. The P2X4 receptor is an ATP-gated ion channel that allows the flow of cations such as calcium and sodium into the cell. By blocking this channel, this compound prevents the downstream signaling events that lead to inflammation and pain . The molecular targets include the ATP-binding sites on the P2X4 receptor, and the pathways involved are related to calcium signaling and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
P2X4 antagonist-2 is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor subtypes. Similar compounds include:
PSB-15417: Another potent and selective P2X4 receptor antagonist.
5-BDBD: A benzodiazepine derivative that also inhibits P2X4 receptors.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C21H16ClF3N2O4S |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30) |
InChI-Schlüssel |
CMFKVCGCNOSZAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


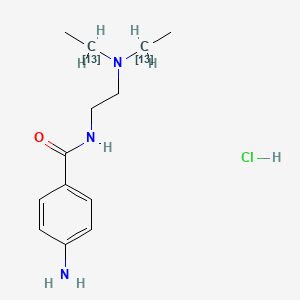
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
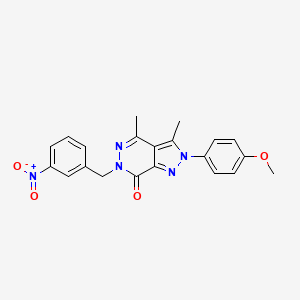


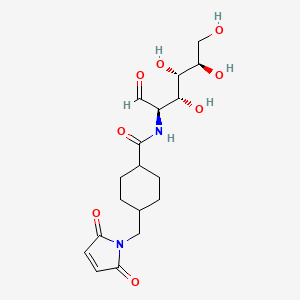
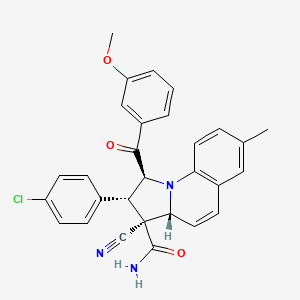
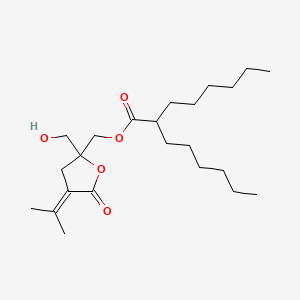
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

